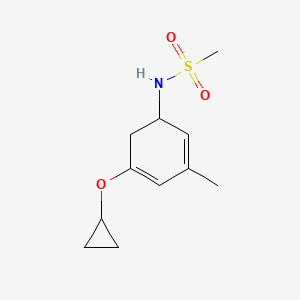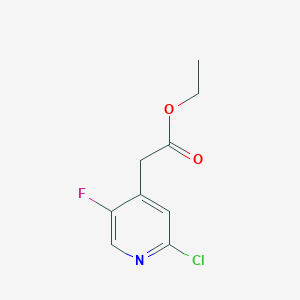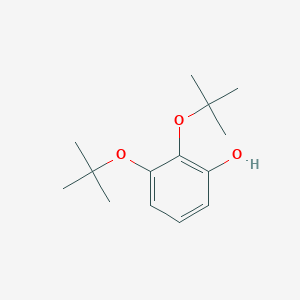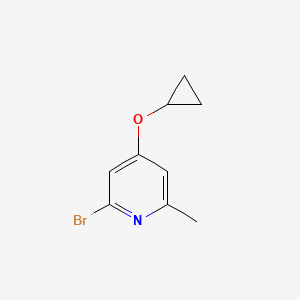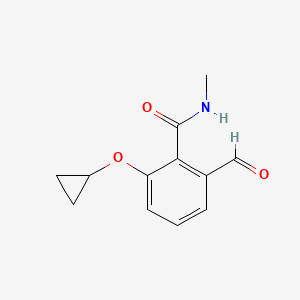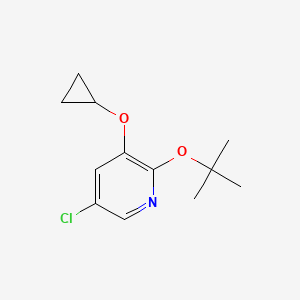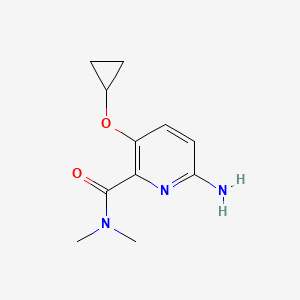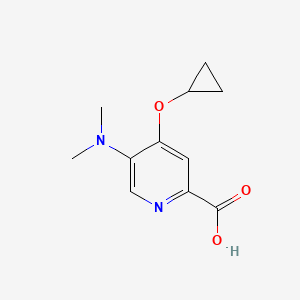
N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridinyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 4-tert-butoxy-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds such as N-(4-tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide . While both compounds share similar structural features, their chemical properties and reactivity may differ due to the position of the substituents on the pyridinyl ring. This uniqueness makes this compound valuable for specific research applications.
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
N-[5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-10-7-12(15-20(4,16)17)14-8-11(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
VCBRHBXEFSFYQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



